molecular formula C14H18ClNO3 B13578429 Tert-butyl (5-chloro-2-(2-oxopropyl)phenyl)carbamate

Tert-butyl (5-chloro-2-(2-oxopropyl)phenyl)carbamate

Cat. No.: B13578429
M. Wt: 283.75 g/mol
InChI Key: OQKZDSAXTAFPLN-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and an oxopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate typically involves the reaction of 5-chloro-2-(2-oxopropyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in peptide synthesis and other organic transformations .

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors and other bioactive molecules .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as anti-cancer agents and enzyme inhibitors .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-chloroethyl)carbamate
  • tert-Butyl N-(2-oxopropyl)carbamate
  • tert-Butyl N-(5-chlorophenyl)carbamate

Uniqueness

tert-Butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate is unique due to the presence of both a chloro-substituted phenyl ring and an oxopropyl group. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

tert-butyl N-[5-chloro-2-(2-oxopropyl)phenyl]carbamate

InChI

InChI=1S/C14H18ClNO3/c1-9(17)7-10-5-6-11(15)8-12(10)16-13(18)19-14(2,3)4/h5-6,8H,7H2,1-4H3,(H,16,18)

InChI Key

OQKZDSAXTAFPLN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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